

Molecular Structure and Vibrational Characteristics

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Compound of Interest

Compound Name: 4-Methyl-1,4-heptadiene

Cat. No.: B080527

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4-Methyl-1,4-heptadiene is an alkene containing two distinct carbon-carbon double bonds: a terminal monosubstituted (vinyl) double bond and an internal trisubstituted double bond.[4][5] This unique structure gives rise to a characteristic infrared spectrum. The primary functional groups and their expected vibrational frequencies are:

- =C-H Bonds (Alkene): Stretching vibrations for these bonds are anticipated to appear at wavenumbers slightly above 3000 cm⁻¹.[4][6]
- C-H Bonds (Alkane): The molecule also contains sp³ hybridized C-H bonds in its methyl and methylene groups. These stretching vibrations are expected just below 3000 cm⁻¹.[4]
- C=C Bonds (Alkene): Two distinct C=C stretching bands are expected. Trisubstituted double bonds typically absorb in the 1680-1660 cm⁻¹ region, while monosubstituted (vinyl) double bonds show a band around 1640 cm⁻¹.[4][5]
- =C-H Bends (Alkene): Strong absorption bands resulting from out-of-plane bending vibrations of the alkene C-H bonds are expected in the 1000-650 cm⁻¹ region.[4][6] These are highly diagnostic for the substitution pattern.

Experimental Protocol: Gas-Phase FTIR Spectroscopy

The data presented in this guide was obtained from the NIST/EPA Gas-Phase Infrared Database.[1] A general protocol for acquiring a gas-phase IR spectrum is as follows:

Instrumentation:

- A Fourier Transform Infrared (FTIR) spectrometer is used, equipped with a source of infrared radiation, a beamsplitter, mirrors, and a detector.^[7] The optical components, such as windows and beamsplitters, are typically made of materials transparent to IR radiation, like NaCl or KBr.^[7]

Sample Preparation:

- A small amount of the volatile liquid **4-Methyl-1,4-heptadiene** is injected into an evacuated gas cell.
- The cell is sealed. The sample volatilizes to create a gaseous sample within the cell's path length.
- The gas cell is constructed with windows (e.g., KBr) that are transparent to infrared radiation.

Data Acquisition:

- A background spectrum of the empty gas cell is recorded to account for any atmospheric or instrumental interferences.
- The gas cell containing the sample is placed in the spectrometer's sample compartment.
- The infrared beam is passed through the sample, and an interferogram is generated.
- Multiple scans (e.g., 16-32) are typically co-added to improve the signal-to-noise ratio.
- A Fourier transform is applied to the interferogram to convert it into a spectrum of absorbance or transmittance versus wavenumber (cm^{-1}).^[8]
- The background spectrum is automatically subtracted from the sample spectrum to produce the final infrared spectrum of the compound.

Infrared Spectrum Data

The gas-phase infrared spectrum of **4-Methyl-1,4-heptadiene** exhibits several characteristic absorption bands. The quantitative data is summarized in the table below, sourced from the

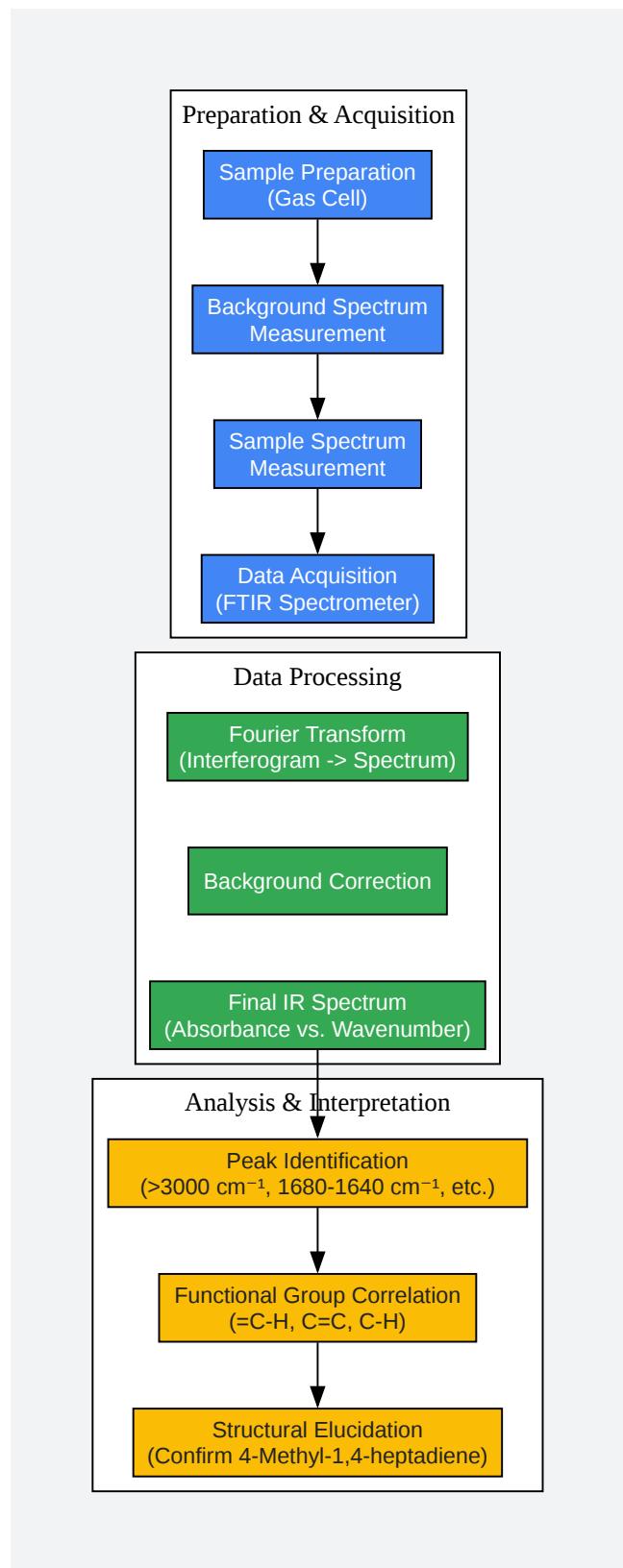
NIST Chemistry WebBook.[\[1\]](#)

Wavenumber (cm ⁻¹)	Intensity (Absorbance)	Vibrational Mode Assignment
3081	Weak	=C-H Stretch (Vinyl Group)
2970	Strong	C-H Asymmetric Stretch (Methyl/Methylene)
2935	Strong	C-H Symmetric Stretch (Methyl/Methylene)
2878	Medium	C-H Symmetric Stretch (Methyl)
1668	Weak-Medium	C=C Stretch (Trisubstituted)
1644	Medium	C=C Stretch (Vinyl Group)
1455	Medium	C-H Bend (Scissoring, Methylene)
1378	Medium	C-H Bend (Symmetric, Methyl)
995	Strong	=C-H Bend (Out-of-plane, Vinyl trans)
913	Strong	=C-H Bend (Out-of-plane, Vinyl wag)
835	Strong	=C-H Bend (Out-of-plane, Trisubstituted)

Note: Peak positions and intensities are approximate and derived from the graphical data presented by NIST. For precise values, direct analysis of the JCAMP-DX file is recommended.

Spectral Interpretation Workflow

The process of analyzing an IR spectrum to elucidate a chemical structure follows a logical progression. This workflow involves identifying key absorption bands and correlating them with specific functional groups, ultimately confirming the molecule's identity.



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Caption: Workflow for IR spectral analysis of **4-Methyl-1,4-heptadiene**.

The interpretation confirms the structure of **4-Methyl-1,4-heptadiene**. The presence of a band at 3081 cm^{-1} and strong bands at 1644 , 995 , and 913 cm^{-1} are definitive evidence for the $\text{H}_2\text{C}=\text{CH}-\text{R}$ (vinyl) group.^{[4][5]} Concurrently, the absorption at 1668 cm^{-1} and the strong out-of-plane bend at 835 cm^{-1} are characteristic of a trisubstituted alkene ($\text{R}_2\text{C}=\text{CR}-\text{H}$).^[5] Finally, the strong absorptions below 3000 cm^{-1} confirm the presence of the alkane backbone of the molecule.

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References

- 1. 4-Methyl-1,4-heptadiene [webbook.nist.gov]
- 2. 4-Methyl-1,4-heptadiene [webbook.nist.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. 5 Ways Alkene IR Spectroscopy - Berkeley Learning Hub [lms-dev.api.berkeley.edu]
- 7. scribd.com [scribd.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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